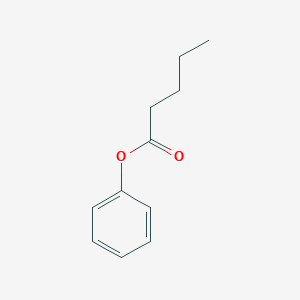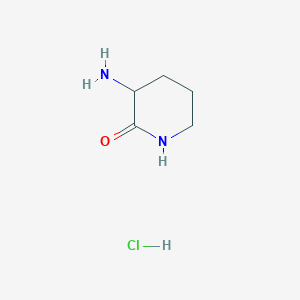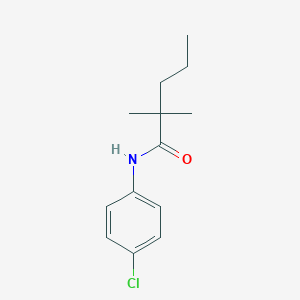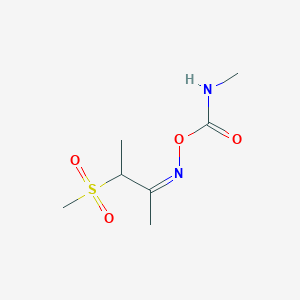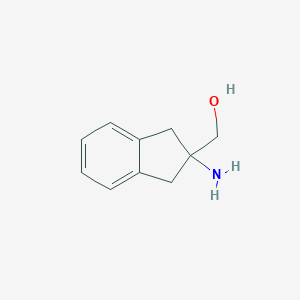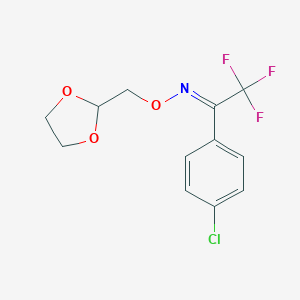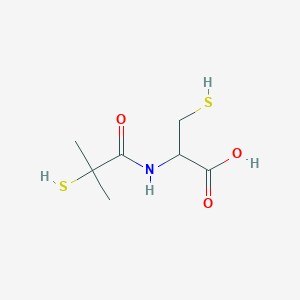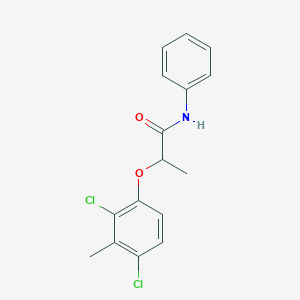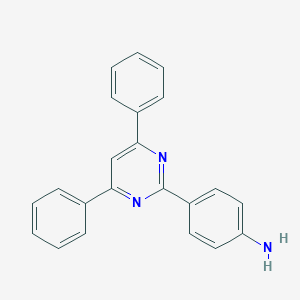
4-(4,6-Diphenyl-2-pyrimidinyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4,6-Diphenyl-2-pyrimidinyl)aniline, also known as DPA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a derivative of pyrimidine and is mainly used in the field of biochemistry and biotechnology. In
科学的研究の応用
4-(4,6-Diphenyl-2-pyrimidinyl)aniline has been extensively studied for its potential applications in various scientific fields. One of the primary applications of 4-(4,6-Diphenyl-2-pyrimidinyl)aniline is in the field of biochemistry, where it is used as a fluorescent probe to study protein-ligand interactions. 4-(4,6-Diphenyl-2-pyrimidinyl)aniline can bind to proteins and emit fluorescence, which can be measured to determine the binding affinity of the protein to the ligand.
4-(4,6-Diphenyl-2-pyrimidinyl)aniline has also been used in the field of biotechnology, where it is used as a marker to detect the presence of DNA. 4-(4,6-Diphenyl-2-pyrimidinyl)aniline can bind to DNA and emit fluorescence, which can be used to detect the presence of DNA in a sample.
作用機序
The mechanism of action of 4-(4,6-Diphenyl-2-pyrimidinyl)aniline is not fully understood, but it is believed to involve the binding of the compound to proteins and DNA. 4-(4,6-Diphenyl-2-pyrimidinyl)aniline can bind to proteins and DNA through hydrogen bonding and π-π interactions, which can result in changes in the conformation and activity of the biomolecules.
生化学的および生理学的効果
4-(4,6-Diphenyl-2-pyrimidinyl)aniline has been shown to have various biochemical and physiological effects, including the inhibition of protein aggregation and the induction of apoptosis in cancer cells. 4-(4,6-Diphenyl-2-pyrimidinyl)aniline has also been shown to have antioxidant properties, which can protect cells from oxidative stress.
実験室実験の利点と制限
One of the primary advantages of using 4-(4,6-Diphenyl-2-pyrimidinyl)aniline in lab experiments is its high yield and purity. 4-(4,6-Diphenyl-2-pyrimidinyl)aniline is also relatively easy to synthesize and can be obtained from commercial sources. However, one of the limitations of using 4-(4,6-Diphenyl-2-pyrimidinyl)aniline is its potential toxicity, which can limit its use in certain applications.
将来の方向性
There are several future directions for the use of 4-(4,6-Diphenyl-2-pyrimidinyl)aniline in scientific research. One area of interest is the development of new fluorescent probes based on 4-(4,6-Diphenyl-2-pyrimidinyl)aniline that can be used to study protein-ligand interactions and other biomolecular interactions. Another area of interest is the use of 4-(4,6-Diphenyl-2-pyrimidinyl)aniline as a therapeutic agent for the treatment of cancer and other diseases.
Conclusion
In conclusion, 4-(4,6-Diphenyl-2-pyrimidinyl)aniline, or 4-(4,6-Diphenyl-2-pyrimidinyl)aniline, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. The synthesis of 4-(4,6-Diphenyl-2-pyrimidinyl)aniline involves the reaction of 4,6-diaminopyrimidine with aniline in the presence of a catalyst. 4-(4,6-Diphenyl-2-pyrimidinyl)aniline has been extensively studied for its potential applications in biochemistry and biotechnology, and its mechanism of action involves the binding of the compound to proteins and DNA. 4-(4,6-Diphenyl-2-pyrimidinyl)aniline has various biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. There are several future directions for the use of 4-(4,6-Diphenyl-2-pyrimidinyl)aniline in scientific research, including the development of new fluorescent probes and the use of 4-(4,6-Diphenyl-2-pyrimidinyl)aniline as a therapeutic agent.
合成法
The synthesis of 4-(4,6-Diphenyl-2-pyrimidinyl)aniline involves the reaction of 4,6-diaminopyrimidine with aniline in the presence of a catalyst. The reaction takes place in a solvent such as ethanol or acetic acid and is carried out under controlled conditions of temperature and pressure. The yield of 4-(4,6-Diphenyl-2-pyrimidinyl)aniline obtained from this reaction is typically high, and the purity of the compound can be improved through recrystallization.
特性
CAS番号 |
130090-18-5 |
|---|---|
製品名 |
4-(4,6-Diphenyl-2-pyrimidinyl)aniline |
分子式 |
C22H17N3 |
分子量 |
323.4 g/mol |
IUPAC名 |
4-(4,6-diphenylpyrimidin-2-yl)aniline |
InChI |
InChI=1S/C22H17N3/c23-19-13-11-18(12-14-19)22-24-20(16-7-3-1-4-8-16)15-21(25-22)17-9-5-2-6-10-17/h1-15H,23H2 |
InChIキー |
MBNJYUMUJTXOGL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=C(C=C3)N)C4=CC=CC=C4 |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=C(C=C3)N)C4=CC=CC=C4 |
同義語 |
4-(4,6-Diphenyl-2-pyrimidinyl)aniline |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



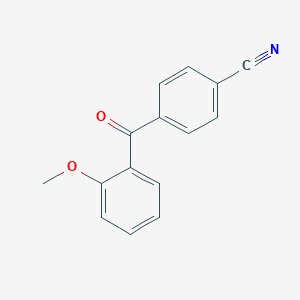
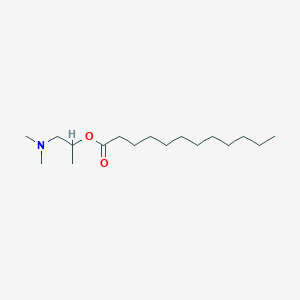
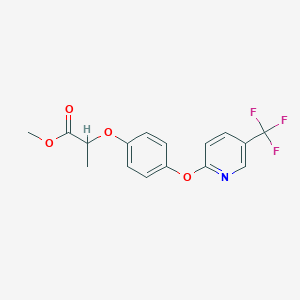
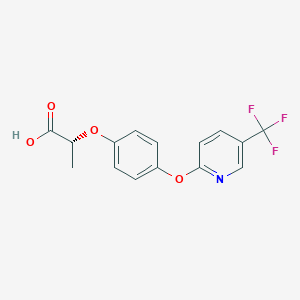
![[1,1'-Biphenyl]-3,4-diol](/img/structure/B166916.png)
